molecular formula C18H11F3N2O B610067 PFK-158 CAS No. 1462249-75-7

PFK-158

Cat. No.: B610067
CAS No.: 1462249-75-7
M. Wt: 328.3 g/mol
InChI Key: IAJOMYABKVAZCN-AATRIKPKSA-N
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Description

PFK-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase (PFKFB3), an enzyme that plays a crucial role in regulating glycolysis in cancer cells. By inhibiting PFKFB3, this compound suppresses glucose metabolism, which is essential for the rapid growth and proliferation of cancer cells .

Scientific Research Applications

PFK-158 has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

Target of Action

PFK-158 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . PFKFB3 is an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate , which is an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .

Mode of Action

This compound interacts with its target, PFKFB3, by inhibiting its activity . This inhibition suppresses glucose metabolism in cancer cells and induces apoptosis and autophagy .

Biochemical Pathways

PFKFB3 plays a crucial role in the glycolytic pathway. It controls the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of PFK-1 . PFK-1 is a rate-limiting enzyme in glycolysis and dictates the overall rate of glycolytic flux to lactate and the TCA cycle . In human cancers, several oncogenic proteins (e.g., HIF-1α, PTEN, and AKT) converge to increase the expression and activity of PFKFB3, leading to the high glycolytic rates typically observed in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is currently being investigated in a Phase 1 dose-escalation, multi-center clinical trial . The tolerability and potential clinical benefit of this compound are being investigated in advanced cancer patients with solid malignancies . The final cohort (650 mg/m2) has been open for enrollment and this compound has been well tolerated to date .

Result of Action

This compound displays broad anti-tumor activity and causes significant growth inhibition in multiple human and syngeneic preclinical models . It selectively suppresses glucose metabolism of cancer cells and inhibits the immunosuppressive Th17 cells and MDSCs in advanced cancer patients . Of the 15 patients evaluable for response assessment at the end of two months of treatment, 6 patients have experienced a clinical benefit associated with this compound administration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, resistance mechanisms frequently activate pathways that result in up-regulation of glycolysis and PFKFB3 . In such cases, combination treatments of this compound with cytotoxic and targeted agents have resulted in increased efficacy and tumor regression . Furthermore, the pharmacological inhibition of glycolysis with this compound has been explored as a potential therapeutic intervention to overcome endocrine resistance .

Biochemical Analysis

Biochemical Properties

PFK-158 plays a crucial role in biochemical reactions by inhibiting PFKFB3, an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate . This compound interacts with PFKFB3 and inhibits its activity, thereby suppressing glucose metabolism in cancer cells .

Cellular Effects

This compound has been shown to have a broad range of effects on various types of cells. It selectively suppresses glucose metabolism in cancer cells, leading to reduced ATP production and lactate release, and induces apoptosis and autophagy . Furthermore, this compound has been found to inhibit the immunosuppressive Th17 cells and myeloid-derived suppressor cells (MDSCs) in advanced cancer patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PFKFB3, inhibiting its activity and thereby suppressing glycolysis in cancer cells . This leads to a decrease in the production of ATP and lactate, and induces apoptosis and autophagy .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to cause significant growth inhibition in multiple human and syngeneic preclinical models

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits the enzyme PFKFB3 . This leads to a decrease in the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PFK-158 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

PFK-158 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

PFK-158 is unique in its high selectivity and potency as a PFKFB3 inhibitor. Similar compounds include:

This compound stands out due to its broad anti-tumor activity and its ability to enhance the efficacy of other cancer therapies .

Properties

IUPAC Name

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOMYABKVAZCN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462249-75-7
Record name PFK-158 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PFK-158 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: PFK-158 is a potent and selective inhibitor of PFKFB3. [, ] It binds to and inhibits the activity of PFKFB3, interfering with its ability to synthesize fructose-2,6-bisphosphate (F2,6BP). []

ANone: By inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP, a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1). [, ] This leads to the inhibition of glycolysis, a crucial metabolic pathway that provides energy and building blocks for rapidly proliferating cells, including cancer cells. [, , , ]

ANone: this compound disrupts the energy production and biosynthesis of macromolecules in cancer cells by inhibiting glycolysis, leading to reduced cell proliferation and increased apoptosis. [, , , ] In preclinical models, this compound has demonstrated significant growth inhibition in various human-derived tumors and syngeneic murine models. [, ]

ANone: The molecular formula of this compound is C18H11F3N2O and its molecular weight is 328.29 g/mol. [, ]

ANone: While specific spectroscopic data is not provided in the research, the synthesis and characterization of this compound and its derivatives have been described. []

ANone: In vitro studies have shown that this compound effectively inhibits PFKFB3 activity, reduces glucose uptake, decreases lactate production, and induces apoptosis in various cancer cell lines. [, , , , , , , , ]

ANone: Yes, preclinical studies using mouse models of human cancers have demonstrated significant tumor growth inhibition and reduced metastasis with this compound treatment, both as a single agent and in combination with chemotherapy or targeted therapies. [, , , , , , , ]

ANone: Yes, a phase I clinical trial (NCT02044861) investigated the safety and tolerability of this compound in patients with advanced solid malignancies. [, ] The study also assessed the drug's impact on F2,6BP levels and immune cell populations.

ANone: Research suggests that PFKFB4, another member of the PFKFB family, may compensate for PFKFB3 inhibition. [] Therefore, simultaneous targeting of both PFKFB3 and PFKFB4 could be a potential strategy to overcome resistance. [] Additionally, some studies suggest that PFKFB3 inhibition can induce necroptosis, and silencing necroptosis-related genes might contribute to resistance in certain cancer cells. []

ANone: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, efficient delivery to the target tissues is crucial for its therapeutic success. Further research might explore nanoparticle-based drug delivery systems or antibody-drug conjugates to improve its tumor targeting and therapeutic index.

ANone: this compound has been shown to inhibit the differentiation and function of myeloid-derived suppressor cells (MDSCs) and Th17 cells, both of which contribute to immunosuppression within the tumor microenvironment. [, , ] This immunomodulatory effect of this compound suggests potential benefits when combined with immunotherapy approaches. [, ]

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